molecular formula C10H7NO2S2 B3021117 (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 81154-13-4

(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B3021117
CAS No.: 81154-13-4
M. Wt: 237.3 g/mol
InChI Key: RAYIDZVPIAJJPF-VMPITWQZSA-N
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Description

(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a compound that belongs to the class of thiazolone derivatives This compound is characterized by the presence of a thiazolone ring, a hydroxybenzylidene group, and a mercapto group

Mechanism of Action

Mode of Action

The compound’s chemical structure, which includes a thiazole ring and a hydroxybenzylidene group, suggests it may interact with biological targets through hydrogen bonding, pi-pi stacking, or covalent bonding .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by AKOS B018312. Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AKOS B018312 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of AKOS B018312’s action are currently unknown. These effects will become clear once the compound’s targets and mode of action are identified .

Action Environment

The action, efficacy, and stability of AKOS B018312 are likely influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict the exact influence of these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The benzylidene group can be reduced to form a hydroxybenzyl derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxybenzyl derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazolone ring, a hydroxybenzylidene group, and a mercapto group, which confer specific chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYIDZVPIAJJPF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101171728
Record name 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81154-13-4
Record name 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81154-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 6
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